N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide
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Overview
Description
N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C13H19FN2OS. This compound is known for its unique structure, which includes a pyridine ring substituted with a fluoro group and a carboxamide group, as well as an ethylsulfanyl butan-2-yl side chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethylsulfanyl Butan-2-yl Side Chain: This step involves the alkylation of the pyridine ring with an ethylsulfanyl butan-2-yl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with methylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:
N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide: Similar structure but with a different position of the fluoro group.
N-[4-(methylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the pyridine ring, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
N-(4-ethylsulfanylbutan-2-yl)-6-fluoro-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2OS/c1-4-18-8-7-10(2)16(3)13(17)11-5-6-12(14)15-9-11/h5-6,9-10H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHHEMLADOMXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)N(C)C(=O)C1=CN=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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